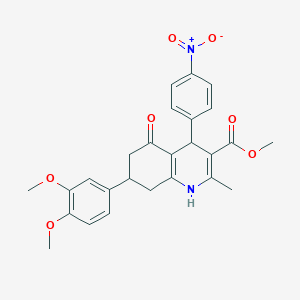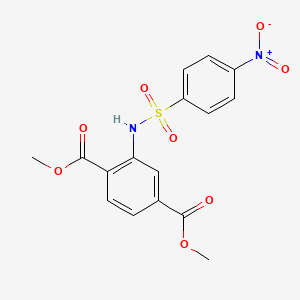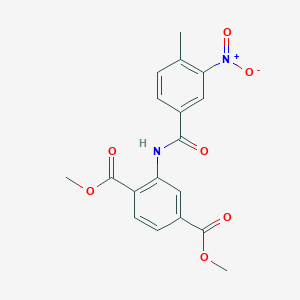![molecular formula C17H16N2O6 B11640466 2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxoazolidinil 2-(1,3-dioxobenzo[c]azolidin-2-il)-3-metilbutanoato es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
La síntesis de 2,5-Dioxoazolidinil 2-(1,3-dioxobenzo[c]azolidin-2-il)-3-metilbutanoato implica múltiples pasos y condiciones de reacción específicas. Una ruta sintética común incluye la reacción de ácido 2H-Isoindol-2-acético con reactivos apropiados para formar el compuesto deseado . Los métodos de producción industrial pueden incluir la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de catalizadores y ambientes controlados.
Análisis De Reacciones Químicas
2,5-Dioxoazolidinil 2-(1,3-dioxobenzo[c]azolidin-2-il)-3-metilbutanoato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede ser oxidado en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros nucleófilos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas.
Aplicaciones Científicas De Investigación
2,5-Dioxoazolidinil 2-(1,3-dioxobenzo[c]azolidin-2-il)-3-metilbutanoato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la interacción con macromoléculas biológicas.
Medicina: Se está llevando a cabo la investigación para explorar sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como componente en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 2,5-Dioxoazolidinil 2-(1,3-dioxobenzo[c]azolidin-2-il)-3-metilbutanoato implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactos involucrados .
Comparación Con Compuestos Similares
2,5-Dioxoazolidinil 2-(1,3-dioxobenzo[c]azolidin-2-il)-3-metilbutanoato se puede comparar con otros compuestos similares, como:
Ácido 2H-Isoindol-2-acético: Comparte similitudes estructurales y se utiliza en aplicaciones similares.
5-Amino-2-(1,3-benzoxazol-2-il)fenol:
2-(1,3-Dioxobenzo[c]azolidin-2-il)-N-{2-[N-bencilcarbamoyl]fenil}acetamida: Se utiliza en la detección de inhibidores de proteasas.
Propiedades
Fórmula molecular |
C17H16N2O6 |
|---|---|
Peso molecular |
344.32 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate |
InChI |
InChI=1S/C17H16N2O6/c1-9(2)14(17(24)25-19-12(20)7-8-13(19)21)18-15(22)10-5-3-4-6-11(10)16(18)23/h3-6,9,14H,7-8H2,1-2H3 |
Clave InChI |
YHZGLLXSABPGMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)ON1C(=O)CCC1=O)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)
![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)
![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)

![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)

![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
